Doxacurium

Description

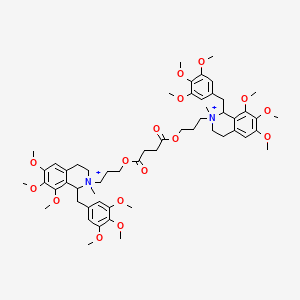

Structure

2D Structure

Properties

Key on ui mechanism of action |

Doxacurium chloride binds competitively to cholinergic receptors on the motor end-plate to antagonize the action of acetylcholine, resulting in a block of neuromuscular transmission (non-depolarizing). This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine. |

|---|---|

CAS No. |

106791-39-3 |

Molecular Formula |

C56H78N2O16+2 |

Molecular Weight |

1035.2 g/mol |

IUPAC Name |

bis[3-[6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate |

InChI |

InChI=1S/C56H78N2O16/c1-57(23-19-37-33-45(65-7)53(69-11)55(71-13)49(37)39(57)27-35-29-41(61-3)51(67-9)42(30-35)62-4)21-15-25-73-47(59)17-18-48(60)74-26-16-22-58(2)24-20-38-34-46(66-8)54(70-12)56(72-14)50(38)40(58)28-36-31-43(63-5)52(68-10)44(32-36)64-6/h29-34,39-40H,15-28H2,1-14H3/q+2 |

InChI Key |

GBLRQXKSCRCLBZ-UHFFFAOYSA-N |

SMILES |

C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C |

Other CAS No. |

106819-53-8 |

physical_description |

Solid |

solubility |

9.02e-05 g/L |

Synonyms |

2,2'-((1,4-dioxobutane-1,4-diyl)bis(oxypropane-3,1-diyl))bis(6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolinium) dichloride BW A938U BW-A 938U BW-A-938U BW-A938U doxacurium doxacurium chloride Nuromax |

Origin of Product |

United States |

Foundational & Exploratory

Preclinical Pharmacology of Doxacurium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of doxacurium, a long-acting, non-depolarizing neuromuscular blocking agent. The information presented herein is collated from various preclinical studies in different animal models, offering a valuable resource for researchers and professionals involved in drug development and pharmacological research.

Core Pharmacodynamics

This compound is a bis-quaternary benzylisoquinolinium diester that acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors on the motor endplate. This antagonism prevents acetylcholine from binding, leading to muscle relaxation. Preclinical studies have established its potency and duration of action in several species.

Quantitative Pharmacodynamic Data

The following table summarizes the key pharmacodynamic parameters of this compound observed in various preclinical models.

| Parameter | Species | Anesthesia | Value |

| ED₅₀ | Dog (mixed-breed) | Isoflurane (B1672236) | 2.1 µg/kg |

| ED₉₀ | Dog (mixed-breed) | Isoflurane | 3.5 µg/kg |

| ED₉₅ | Cat | Not Specified | 12 µg/kg i.v.[1] |

| Dog | Not Specified | 6-7 µg/kg i.v.[1] | |

| Rhesus Monkey | Not Specified | 17 µg/kg i.v.[1] | |

| Onset of Action (to T1% max depression) | Dog (mixed-breed) | Isoflurane | 40 ± 5 minutes (at 3.5 µg/kg) |

| Dog (mixed-breed) | Isoflurane | 41 ± 8 minutes (at 4.5 µg/kg) | |

| Duration of Action (to 25% recovery of T1) | Dog (mixed-breed) | Isoflurane | 108 ± 31 minutes (at 3.5 µg/kg) |

| Dog (mixed-breed) | Isoflurane | 111 ± 33 minutes (at 4.5 µg/kg) | |

| Recovery Time (25% to 75% recovery of T1) | Dog (mixed-breed) | Isoflurane | 42 ± 11 minutes (at 3.5 µg/kg) |

| Dog (mixed-breed) | Isoflurane | 37 ± 10 minutes (at 4.5 µg/kg) |

Core Pharmacokinetics

The pharmacokinetic profile of this compound in preclinical models indicates that its elimination is primarily through renal and biliary excretion of the unchanged parent drug. In vitro studies in rats, cats, and dogs have shown that the entire administered dose is recovered as the parent drug in urine and bile.[2]

Quantitative Pharmacokinetic Data

The table below presents the available pharmacokinetic parameters for this compound in different preclinical species.

| Parameter | Species | Dose | Value |

| Elimination Half-Life (t½) | Dog | 0.009 mg/kg i.v. | 31 minutes |

| Rhesus Monkey | 0.017 mg/kg i.v. | 35 minutes | |

| Plasma Clearance (Cl) | Dog | 0.009 mg/kg i.v. | 4.8 mL/min/kg |

| Rhesus Monkey | 0.017 mg/kg i.v. | 5.2 mL/min/kg | |

| Volume of Distribution (Vd) | Dog | 0.009 mg/kg i.v. | 185 mL/kg |

| Rhesus Monkey | 0.017 mg/kg i.v. | 240 mL/kg |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following section outlines the typical experimental protocols employed in the pharmacodynamic and pharmacokinetic evaluation of this compound in animal models.

Pharmacodynamic Studies in Dogs

-

Animal Model: Healthy, adult mixed-breed dogs (e.g., weighing 24.8 ± 2.8 kg).

-

Anesthesia: Anesthesia is induced and maintained with isoflurane (e.g., 1.9% to 2.3% end-tidal concentration) in oxygen. Mechanical ventilation is used to maintain PaCO₂ between 35 and 45 mm Hg.

-

Drug Administration: this compound chloride is administered intravenously (i.v.) as a bolus at varying doses (e.g., 2.0, 3.5, 4.5 µg/kg). A saline placebo is used as a control. A washout period of at least 7 days is maintained between treatments in crossover study designs.

-

Neuromuscular Monitoring:

-

Stimulation: The superficial peroneal nerve is stimulated supramaximally using a train-of-four (TOF) pattern.

-

Measurement: The evoked twitch response of the paw is quantified using mechanomyography. The primary endpoint is the depression of the first twitch (T1) compared to baseline.

-

-

Data Analysis: Dose-response curves are constructed by plotting the log-dose against the probit of the maximal T1 depression. Linear regression analysis is used to determine the ED₅₀ and ED₉₀ values.

General Pharmacokinetic Study Design

-

Animal Models: Dogs, cats, and rhesus monkeys are commonly used.

-

Drug Administration: A single intravenous bolus of this compound chloride is administered.

-

Sample Collection: Serial arterial blood samples are collected at predefined time points after drug administration.

-

Analytical Method: Plasma concentrations of this compound are determined using a sensitive and specific analytical method, such as capillary gas chromatography.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using appropriate pharmacokinetic models (e.g., non-compartmental or compartmental analysis) to determine key parameters like elimination half-life, plasma clearance, and volume of distribution.

Visualizations

Signaling Pathway: Neuromuscular Blockade by this compound

Caption: Competitive antagonism of this compound at the neuromuscular junction.

Experimental Workflow: Preclinical Pharmacodynamic Evaluation

Caption: Workflow for assessing this compound's pharmacodynamic effects.

Logical Relationship: Factors Influencing this compound's Action

Caption: Key factors that influence the pharmacology of this compound.

References

Doxacurium Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxacurium chloride is a long-acting, non-depolarizing neuromuscular blocking agent characterized by its high potency and cardiovascular stability. As a bis-quaternary benzylisoquinolinium diester, its mechanism of action involves competitive antagonism of acetylcholine (B1216132) (ACh) at the nicotinic acetylcholine receptors (nAChRs) of the neuromuscular junction.[1][2][3] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound, detailing the quantitative impact of structural modifications on its pharmacological profile. The document also outlines key experimental protocols for the evaluation of such compounds and visualizes the underlying signaling pathways and logical SAR principles.

This compound's development was a direct result of extensive SAR studies aimed at creating a potent, non-depolarizing agent with minimal cardiovascular side effects and no histamine (B1213489) release.[3] Its symmetrical structure, consisting of two quaternary ammonium (B1175870) heads separated by a succinic acid diester linkage, is a key determinant of its pharmacological properties.

Core Structure-Activity Relationships

The potency and duration of action of this compound and its analogs are intrinsically linked to several key structural features:

-

Interonium Distance: The distance between the two quaternary nitrogen atoms is a critical factor for high-affinity binding to the nAChR. This distance is optimized in this compound's structure to effectively span the binding sites on the receptor.

-

Quaternary Head Structure: The bulky and rigid nature of the benzyltetrahydroisoquinolinium head contributes to the non-depolarizing mechanism of action and high potency.[3]

-

Ester Linkages: While this compound itself is only minimally hydrolyzed by plasma cholinesterase, the presence of ester linkages in related benzylisoquinolinium compounds can be a site for metabolic breakdown, influencing the duration of action.[4]

-

Stereochemistry: this compound is a mixture of three trans-trans stereoisomers. The specific stereoconfiguration of the benzylisoquinolinium moieties can significantly impact potency and the side-effect profile.

Quantitative Structure-Activity Relationship Data

Table 1: Potency of this compound Chloride in Various Species

| Species | Anesthesia | Parameter | Value |

| Human (Adult) | Balanced Anesthesia | ED95 | 30 µg/kg[4] |

| Dog | Isoflurane | ED50 | 2.1 µg/kg[5] |

| Dog | Isoflurane | ED90 | 3.5 µg/kg[5] |

Table 2: Duration of Action of this compound Chloride in Humans and Dogs

| Species | Dose | Parameter | Time (minutes) |

| Human (Adult) | 1.3 x ED95 | Recovery to 25% of control twitch height | 75.7 ± 5.6[4] |

| Human (Adult) | 2.5 x ED95 | Recovery of integrated EMG response to 20% of control | 102 ± 42[6] |

| Dog | 3.5 µg/kg | Duration (maximal depression to 25% recovery) | 108 ± 31[5] |

| Dog | 4.5 µg/kg | Duration (maximal depression to 25% recovery) | 111 ± 33[5] |

Experimental Protocols

The evaluation of this compound and its analogs relies on a series of well-established in vivo experimental protocols designed to assess their neuromuscular blocking activity, cardiovascular effects, and potential for histamine release.

In Vivo Assessment of Neuromuscular Blockade

A common and reliable method for quantifying the potency and duration of action of neuromuscular blocking agents is the in vivo cat or dog model.[7]

Protocol:

-

Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and maintain a stable level of anesthesia.[5] Institute mechanical ventilation to ensure adequate respiration.

-

Nerve Stimulation: Isolate and stimulate a peripheral motor nerve, such as the sciatic or ulnar nerve, with supramaximal square-wave pulses.

-

Muscle Response Measurement: Record the evoked twitch response of the corresponding muscle (e.g., tibialis anterior or adductor pollicis) using a force-displacement transducer.

-

Drug Administration: Administer this compound or its analogs intravenously as a bolus dose or continuous infusion.

-

Data Analysis: Quantify the degree of neuromuscular blockade as the percentage decrease in twitch height from baseline. Determine the ED50, ED90, and ED95 (the doses required to produce 50%, 90%, and 95% twitch depression, respectively). The duration of action is typically measured as the time from drug administration to the recovery of the twitch response to a certain percentage (e.g., 25%, 75%, or 95%) of the baseline value.[5]

Assessment of Cardiovascular Effects

To evaluate the cardiovascular safety profile, monitor key hemodynamic parameters during the administration of the neuromuscular blocking agent.

Protocol:

-

Instrumentation: In an anesthetized animal model, place catheters to continuously monitor arterial blood pressure and heart rate.

-

Drug Administration: Administer escalating doses of the test compound.

-

Data Recording: Record blood pressure and heart rate continuously before, during, and after drug administration.

-

Analysis: Analyze the data for any significant changes in mean arterial pressure and heart rate, which would indicate potential cardiovascular side effects.

Evaluation of Histamine Release

The potential for a neuromuscular blocking agent to induce histamine release is a critical safety parameter.

Protocol:

-

Animal Model: The anesthetized dog is a sensitive model for detecting histamine release.

-

Blood Sampling: Collect venous blood samples at baseline and at specific time points after the administration of the test compound.

-

Histamine Assay: Analyze the plasma samples for histamine concentration using a sensitive and specific assay, such as a radioimmunoassay or an enzyme-linked immunosorbent assay (ELISA).

-

Analysis: A significant increase in plasma histamine levels after drug administration indicates a potential for histamine release.

Visualizations

Signaling Pathway of this compound at the Neuromuscular Junction

The following diagram illustrates the mechanism of action of this compound as a competitive antagonist at the nicotinic acetylcholine receptor on the postsynaptic membrane of the neuromuscular junction.

Caption: this compound competitively antagonizes acetylcholine at the nAChR, preventing muscle contraction.

Logical Relationships in this compound SAR

This diagram illustrates the key structural determinants of this compound's pharmacological profile.

Caption: Key structural features of this compound and their influence on its pharmacological properties.

Conclusion

The structure-activity relationship of this compound is a testament to the principles of rational drug design. Its development was guided by a systematic approach to optimizing the chemical structure of benzylisoquinolinium compounds to achieve a desirable clinical profile. The key takeaways from the SAR studies of this compound and its class of compounds are the critical importance of the interonium distance for receptor binding and potency, the role of the bulky quaternary heads in ensuring a non-depolarizing mechanism and cardiovascular safety, and the influence of the linker and stereochemistry on the duration of action and overall pharmacological profile. Further research into novel analogs with systematic modifications to these key structural elements could lead to the development of neuromuscular blocking agents with even more refined and predictable clinical characteristics.

References

- 1. Methods for the Experimental Evaluation of Neuromuscular Blocking Agents | Semantic Scholar [semanticscholar.org]

- 2. This compound. A review of its pharmacology and clinical potential in anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound chloride - Wikipedia [en.wikipedia.org]

- 4. Clinical pharmacology of this compound chloride. A new long-acting nondepolarizing muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuromuscular effects of this compound chloride in isoflurane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound chloride: a preliminary clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Experimental and clinical evaluation of neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Doxacurium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of doxacurium chloride, a long-acting, non-depolarizing neuromuscular blocking agent. This compound chloride acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptor (nAChR) on the motor end-plate of the neuromuscular junction.[1][2][3] This document outlines the key physicochemical properties, details established in vitro experimental protocols for its characterization, and presents its metabolic profile. The information herein is intended to support research, development, and a deeper understanding of the pharmacological and biophysical properties of this compound chloride.

Physicochemical and Pharmacokinetic Properties

This compound chloride is a bis-quaternary benzylisoquinolinium diester.[4] Its key physicochemical and pharmacokinetic properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C56H78Cl2N2O16 | [1] |

| Molecular Weight | 1106.14 g/mol | [1] |

| Plasma Protein Binding | Approximately 30% | [5] |

| In Vitro Metabolism | Minimally hydrolyzed by human plasma cholinesterase. Not metabolized in fresh human plasma. | [4] |

| Primary Elimination | Excreted unchanged in urine and bile. | [5] |

Mechanism of Action: Competitive Antagonism at the Nicotinic Acetylcholine Receptor

This compound chloride functions by competitively inhibiting the binding of acetylcholine (ACh) to nicotinic acetylcholine receptors (nAChRs) located on the motor end-plate of skeletal muscle fibers.[2][3] This antagonism prevents the depolarization of the muscle cell membrane and subsequent muscle contraction. The neuromuscular blockade induced by this compound chloride can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of ACh in the synaptic cleft.[2][3]

Figure 1: Signaling pathway of this compound Chloride at the neuromuscular junction.

In Vitro Potency and Efficacy

Experimental Protocols for In Vitro Characterization

The following sections detail standardized in vitro methodologies that are fundamental for the characterization of neuromuscular blocking agents like this compound chloride.

Nicotinic Acetylcholine Receptor Binding Assay

This assay quantifies the binding affinity of a compound to the nAChR.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound chloride for the nicotinic acetylcholine receptor.

Materials:

-

Tissue preparation rich in nAChRs (e.g., from Torpedo electric organ or a mammalian muscle cell line like TE671).

-

Radioligand with high affinity for the nAChR (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin).

-

This compound chloride solutions of varying concentrations.

-

Incubation buffer (e.g., phosphate-buffered saline).

-

Glass fiber filters.

-

Scintillation counter or gamma counter.

Procedure:

-

Prepare a membrane fraction from the nAChR-rich tissue.

-

In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound chloride.

-

Include control tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known nAChR ligand, like nicotine (B1678760) or tubocurarine).

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation or gamma counter.

-

Calculate the specific binding at each concentration of this compound chloride by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound chloride concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound chloride that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

In Vitro Functional Neuromuscular Junction Blockade Assay (Chick Biventer Cervicis Preparation)

This assay assesses the functional effect of a compound on neuromuscular transmission in an isolated tissue preparation.

Objective: To determine the concentration-response relationship and the IC50 value of this compound chloride for the inhibition of nerve-evoked muscle twitch.

Materials:

-

Young chicks (1-2 weeks old).

-

Krebs-Henseleit solution.

-

Dissection tools.

-

Organ bath with aeration (95% O2, 5% CO2) and temperature control (37°C).

-

Force-displacement transducer.

-

Nerve stimulator and electrodes.

-

Data acquisition system.

-

This compound chloride solutions of varying concentrations.

Procedure:

-

Humanely euthanize a chick and dissect the biventer cervicis nerve-muscle preparation.

-

Mount the preparation in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

-

Attach the muscle to a force-displacement transducer to record isometric contractions.

-

Position stimulating electrodes on the nerve.

-

Apply supramaximal nerve stimulation at a constant frequency (e.g., 0.1 Hz) to elicit consistent muscle twitches.

-

Allow the preparation to stabilize.

-

Add this compound chloride to the organ bath in a cumulative or non-cumulative manner, allowing the response to each concentration to reach a steady state.

-

Record the inhibition of the twitch height at each concentration.

-

Plot the percentage of twitch inhibition against the logarithm of the this compound chloride concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Plasma Stability Assay

This assay evaluates the stability of a compound in plasma, specifically its susceptibility to hydrolysis by plasma cholinesterase.

Objective: To confirm that this compound chloride is not significantly hydrolyzed by human plasma cholinesterase.

Materials:

-

Freshly collected human plasma.

-

This compound chloride stock solution.

-

Incubator or water bath (37°C).

-

High-performance liquid chromatography (HPLC) system with a suitable column and detector.

-

Quenching solution (e.g., acetonitrile (B52724) or a strong acid) to stop the reaction.

Procedure:

-

Prepare aliquots of human plasma.

-

Spike the plasma with a known concentration of this compound chloride.

-

Incubate the samples at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and immediately add a quenching solution to stop any enzymatic activity.

-

Process the samples to precipitate proteins (e.g., by centrifugation).

-

Analyze the supernatant using a validated HPLC method to quantify the concentration of this compound chloride.

-

Plot the concentration of this compound chloride against time to determine the rate of degradation, if any.

-

The lack of a significant decrease in the concentration of this compound chloride over time would confirm its stability in human plasma.

Figure 2: General experimental workflow for in vitro characterization.

Conclusion

This compound chloride is a potent, long-acting, non-depolarizing neuromuscular blocking agent with a well-defined mechanism of action as a competitive antagonist at the nicotinic acetylcholine receptor. Its in vitro characterization relies on a suite of standard pharmacological assays to determine its binding affinity, functional potency, and metabolic stability. While specific quantitative data from in vitro studies are not extensively reported in publicly accessible literature, the methodologies described in this guide provide a robust framework for the comprehensive in vitro evaluation of this compound chloride and other neuromuscular blocking agents.

References

- 1. This compound chloride - Wikipedia [en.wikipedia.org]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. This compound | C56H78N2O16+2 | CID 60169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Clinical pharmacology of this compound chloride. A new long-acting nondepolarizing muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Neuromuscular effects of this compound chloride in isoflurane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Doxacurium's Binding Affinity for Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxacurium chloride is a long-acting, non-depolarizing neuromuscular blocking agent that functions as a competitive antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs). This technical guide provides a comprehensive overview of the binding affinity of this compound for nAChRs, with a focus on the quantitative data, experimental methodologies, and the underlying signaling pathways. This compound's primary clinical application is to induce skeletal muscle relaxation during surgical procedures by inhibiting neuromuscular transmission at the motor end-plate.[1][2] This document synthesizes available data to serve as a resource for researchers and professionals in pharmacology and drug development.

Introduction

This compound is a bis-quaternary benzylisoquinolinium diester that exhibits high potency and a favorable cardiovascular profile, with minimal histamine (B1213489) release.[2] Its mechanism of action is centered on the competitive inhibition of acetylcholine (ACh) at the postsynaptic nAChRs of the neuromuscular junction.[1][2] Understanding the binding affinity of this compound is crucial for predicting its pharmacodynamic properties, optimizing clinical use, and guiding the development of novel neuromuscular blocking agents.

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in synaptic transmission. The binding of ACh to these receptors triggers a conformational change, opening the ion channel and leading to depolarization of the postsynaptic membrane. This compound, by competing with ACh for the same binding sites, prevents this depolarization and subsequent muscle contraction.

Quantitative Binding Affinity Data

Despite extensive clinical use and characterization of its in vivo effects, there is a notable scarcity of publicly available, direct quantitative binding affinity data (e.g., Ki or IC50 values from radioligand binding assays) for this compound across various nAChR subtypes. The majority of available data focuses on its clinical potency, such as the effective dose required to produce a certain level of neuromuscular blockade (ED50 and ED95).

| Parameter | Value | Species/Tissue | Anesthetic Conditions | Reference |

| ED50 | 19 µg/kg | Human (children, 2-12 yr) | 1% halothane (B1672932) and nitrous oxide in oxygen | [3] |

| ED95 | 32 µg/kg | Human (children, 2-12 yr) | 1% halothane and nitrous oxide in oxygen | [3] |

| ED50 | 2.1 µg/kg | Dog | Isoflurane | [4] |

| ED90 | 3.5 µg/kg | Dog | Isoflurane | [4] |

This table summarizes the in vivo potency of this compound, which is an indirect measure of its interaction with nAChRs in a physiological setting.

The lack of direct binding affinity data in the public domain necessitates that researchers rely on functional assays and comparative studies with other neuromuscular blocking agents to infer this compound's receptor interaction characteristics.

Experimental Protocols

Radioligand Binding Assay (Competitive Displacement)

This technique is a gold standard for determining the binding affinity of an unlabeled ligand (like this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the inhibition constant (Ki) of this compound for a specific nAChR subtype.

Materials:

-

Receptor Source: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the nAChR subtype of interest, or tissue homogenates rich in the target receptor (e.g., Torpedo electric organ, mammalian muscle tissue).[5]

-

Radioligand: A high-affinity radiolabeled nAChR antagonist (e.g., [3H]-epibatidine, [125I]-α-bungarotoxin).[5][6] The concentration used should be at or below its dissociation constant (Kd).

-

Unlabeled Ligand: this compound chloride.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[7]

-

Filtration System: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter.

Procedure:

-

Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Control Wells: Include wells for "total binding" (receptor + radioligand) and "non-specific binding" (receptor + radioligand + a high concentration of a non-radiolabeled, high-affinity ligand to saturate the receptors).[5]

-

Equilibration: Allow the binding to reach equilibrium (incubation time and temperature are optimized for the specific receptor and ligands).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold assay buffer to remove any unbound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Schild Regression Analysis

This functional assay determines the dissociation constant (KB) of a competitive antagonist by measuring the parallel rightward shift it causes in the dose-response curve of an agonist.[8][9]

Objective: To determine the pA2 value (the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve) for this compound. For a competitive antagonist, pA2 is an estimate of the negative logarithm of the KB.[10][11]

Materials:

-

Isolated Tissue Preparation: An in vitro preparation containing nAChRs, such as a nerve-muscle preparation (e.g., frog rectus abdominis, rat phrenic nerve-diaphragm).

-

Agonist: Acetylcholine or a stable cholinergic agonist (e.g., carbachol).

-

Antagonist: this compound chloride.

-

Organ Bath and Recording System: To maintain the tissue under physiological conditions and record muscle contractions.

Procedure:

-

Baseline Agonist Dose-Response Curve: Establish a cumulative concentration-response curve for the agonist to determine its EC50.

-

Antagonist Incubation: Incubate the tissue with a fixed concentration of this compound for a sufficient time to reach equilibrium.

-

Second Agonist Dose-Response Curve: In the presence of this compound, re-determine the agonist dose-response curve.

-

Repeat: Wash out the antagonist and repeat steps 2 and 3 with at least two other concentrations of this compound.

-

Data Analysis: Calculate the dose ratio (DR) for each concentration of this compound, where DR = (EC50 of agonist in the presence of antagonist) / (EC50 of agonist in the absence of antagonist). A Schild plot is then constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis. For a competitive antagonist, this plot should be linear with a slope of 1. The pA2 value is the x-intercept of the regression line.[8][10][11]

Signaling Pathways and Experimental Workflows

The interaction of this compound with the nAChR at the neuromuscular junction interrupts the normal signaling cascade that leads to muscle contraction.

Signaling Pathway of Neuromuscular Transmission

The following diagram illustrates the sequence of events at the neuromuscular junction, which is competitively inhibited by this compound.

References

- 1. derangedphysiology.com [derangedphysiology.com]

- 2. This compound chloride - Wikipedia [en.wikipedia.org]

- 3. Neuromuscular and cardiovascular effects of this compound in children anaesthetized with halothane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuromuscular effects of this compound chloride in isoflurane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction [mdpi.com]

- 8. Schild equation - Wikipedia [en.wikipedia.org]

- 9. Schild_regression [bionity.com]

- 10. researchgate.net [researchgate.net]

- 11. The Schild regression in the process of receptor classification - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early-Stage Research on Doxacurium Isomers and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational and early-stage research concerning doxacurium, its isomers, and related analogs. This compound chloride is a long-acting, non-depolarizing neuromuscular blocking agent, recognized for its cardiovascular stability. This document delves into its chemical nature, mechanism of action, and the experimental methodologies crucial for its study, with a focus on providing actionable data and protocols for professionals in the field of drug development and pharmacology.

Core Concepts: this compound and its Stereochemistry

This compound is a bisbenzyltetrahydroisoquinolinium diester and is noteworthy for its stereochemical complexity. The clinically used formulation of this compound chloride is not a single molecular entity but a specific mixture of three stereoisomers. These are all trans-trans isomers, which include a meso compound (R,S-S,R-doxacurium) and a pair of enantiomers (R,S-R,S-doxacurium and S,R-S,R-doxacurium). This isomeric composition is a critical factor in its pharmacological profile.

While direct, publicly available research comparing the individual neuromuscular blocking potency and other pharmacological properties of these three specific this compound isomers is limited, valuable insights can be drawn from studies on the isomers of structurally related bisbenzylisoquinolinium agents like atracurium (B1203153) and mivacurium (B34715).

Quantitative Pharmacological Data

The following tables summarize key quantitative data from early-stage research on this compound and its analogs. Due to the limited availability of data on individual this compound isomers, comparative data for the isomers of the related compounds, atracurium and mivacurium, are provided to offer insights into the potential pharmacological differences that may exist between the this compound isomers.

Table 1: Neuromuscular Blocking Potency of this compound and Related Compounds

| Compound/Isomer | Test Species | ED₅₀ / ED₉₅ | Notes |

| This compound Chloride | Human | ED₉₅: 0.023 - 0.03 mg/kg | Potency can vary with anesthetic regimen. |

| Atracurium (racemate) | Cat | ED₉₅: ~250 µg/kg | Mixture of 10 stereoisomers. |

| Cisatracurium (1R-cis, 1'R-cis isomer of atracurium) | Cat | ED₉₅: ~50 µg/kg | Significantly more potent than the racemic mixture.[1] |

| Mivacurium (racemate) | Human | ED₉₅: 0.08 mg/kg | A mixture of three stereoisomers.[2] |

| trans-trans and cis-trans isomers of Mivacurium | Human | - | Equipotent and account for ~95% of the neuromuscular blocking effect.[2] |

| cis-cis isomer of Mivacurium | Human | - | Approximately 1/13th as potent as the other two isomers.[3] |

Table 2: Pharmacodynamic Properties of this compound

| Parameter | Value (in Humans) | Conditions |

| Onset of Action (to maximum block) | 3.5 - 10 minutes | Dose-dependent (37-80 µg/kg).[4] |

| Clinical Duration of Action (to 25% recovery) | 77 - 164 minutes | Dose-dependent.[4] |

| Recovery Index (25% to 75% recovery) | ~30 minutes | - |

| Plasma Histamine Release | Not significant | At doses up to 2.7 times the ED₉₅. |

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of neuromuscular blocking agents. The following sections provide outlines of key experimental protocols relevant to the study of this compound and its analogs.

Synthesis of this compound Chloride

The synthesis of this compound chloride involves a multi-step process. The following is a general protocol derived from patent literature describing the synthesis of bisbenzyltetrahydroisoquinolinium compounds.

Workflow for the Synthesis of this compound Chloride

Caption: General synthetic route for this compound Chloride.

Methodology:

-

Quaternization: 5',8-Dimethoxylaudanosine is reacted with 3-iodopropanol in refluxing acetone. The resulting product is passed through an ion exchange resin (e.g., Dowex 1-X8) to yield trans-N-(3-hydroxypropyl)-5',8-dimethoxylaudanosinium chloride.[5]

-

Esterification: The product from the first step is then esterified with succinyl chloride in refluxing dichloroethane to produce the crude this compound chloride.[5]

-

Purification: The crude product is purified using techniques such as column chromatography to separate the desired stereoisomers and remove impurities.

In Vitro Assessment of Neuromuscular Blockade: Phrenic Nerve-Hemidiaphragm Preparation

This ex vivo method is a classic pharmacological preparation for quantifying the potency and characteristics of neuromuscular blocking agents.

Experimental Workflow for Phrenic Nerve-Hemidiaphragm Assay

Caption: Workflow for assessing neuromuscular blockade in vitro.

Methodology:

-

Preparation Dissection: A rat is euthanized, and the phrenic nerve and hemidiaphragm are carefully dissected out.

-

Mounting: The preparation is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O₂ and 5% CO₂ and maintained at 37°C.

-

Stimulation and Recording: The phrenic nerve is stimulated with supramaximal electrical pulses at a frequency of 0.1 Hz. The resulting isometric contractions of the diaphragm are recorded using a force-displacement transducer.

-

Drug Application: Once a stable baseline of contractions is established, this compound isomers or analogs are added to the bath in a cumulative or non-cumulative manner.

-

Data Analysis: The percentage inhibition of the twitch response is calculated for each concentration, and a concentration-response curve is plotted to determine the EC₅₀ (the concentration that produces 50% of the maximal inhibition).

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Binding Assay

Competitive radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Workflow for nAChR Radioligand Binding Assay

Caption: Workflow for a competitive nAChR binding assay.

Methodology:

-

Membrane Preparation: A tissue source rich in nicotinic acetylcholine receptors (e.g., Torpedo electric organ or a cell line expressing the receptor) is homogenized, and the membrane fraction is isolated by differential centrifugation.

-

Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled antagonist (e.g., ³H-α-bungarotoxin) and varying concentrations of the unlabeled test compound (this compound isomer or analog).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki), which reflects the affinity of the compound for the receptor, is then calculated using the Cheng-Prusoff equation.

Signaling Pathway

The primary mechanism of action of this compound and its analogs is competitive antagonism at the nicotinic acetylcholine receptor (nAChR) on the motor endplate of the neuromuscular junction.

Signaling Pathway of Neuromuscular Blockade by this compound

Caption: Competitive antagonism by this compound at the neuromuscular junction.

In the absence of a neuromuscular blocking agent, acetylcholine released from the presynaptic nerve terminal binds to nAChRs on the muscle cell membrane. This binding opens a cation channel, leading to an influx of sodium ions and depolarization of the endplate, which in turn triggers muscle contraction. This compound, due to its structural similarity to acetylcholine, competes for the same binding sites on the nAChR. However, upon binding, this compound does not activate the receptor and instead prevents acetylcholine from binding. This competitive antagonism blocks the ion channel from opening, prevents depolarization, and results in muscle relaxation.

Conclusion

The early-stage research on this compound and its analogs has established it as a potent, long-acting neuromuscular blocking agent with a favorable cardiovascular profile. A key aspect of its chemistry is its existence as a mixture of three trans-trans stereoisomers. While direct comparative pharmacological data for these individual isomers are not extensively available, research on related compounds such as atracurium and mivacurium highlights the significant impact that stereochemistry can have on the potency and side-effect profile of bisbenzylisoquinolinium neuromuscular blocking agents. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound analogs and other novel neuromuscular blocking drugs, facilitating the development of agents with improved clinical characteristics.

References

- 1. [The clinical pharmacology of cisatracurium] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The pharmacokinetics and pharmacodynamics of the stereoisomers of mivacurium in patients receiving nitrous oxide/opioid/barbiturate anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mivacurium - WikiAnesthesia [wikianesthesia.org]

- 5. This compound chloride, BW-A938U, Nuromax-药物合成数据库 [drugfuture.com]

The Pharmacokinetics of Doxacurium in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doxacurium chloride is a long-acting, non-depolarizing neuromuscular blocking agent. While extensive clinical data in humans is available, comprehensive pharmacokinetic (PK) studies of this compound in rodent models are not readily found in publicly accessible literature. This guide synthesizes the available information on this compound's properties with established methodologies for conducting pharmacokinetic studies in rodents. The primary purpose is to provide a framework for researchers designing preclinical studies to evaluate this compound or similar neuromuscular blocking agents. Based on information from human studies and mentions in regulatory documents, this compound is understood to be primarily eliminated unchanged through renal and biliary pathways, suggesting a low level of metabolism. Studies in rats have involved subcutaneous administration, indicating its viability as a route for preclinical assessment. This document outlines recommended experimental protocols, data presentation strategies, and visual workflows to guide the investigation of this compound pharmacokinetics in a research setting.

Pharmacokinetic Profile of this compound

While specific quantitative pharmacokinetic data for this compound in rodent models is sparse in the available literature, some information can be extrapolated from human data and non-clinical study descriptions.

Table 1: Summary of Known this compound Properties and Inferences for Rodent Studies

| Parameter | Human Data | Rodent Information (from product monographs) | Implications for Rodent Studies |

| Metabolism | Not metabolized; excreted as unchanged drug[1] | Teratology studies in non-ventilated pregnant rats and mice with sub-paralyzing subcutaneous doses showed no evidence of maternal toxicity, teratogenicity, or embryotoxicity[1]. A 14-day study in non-ventilated rats involved subcutaneous administration[1]. | The lack of metabolism in humans suggests that rodent studies will likely also show elimination of the parent drug as the primary clearance mechanism. |

| Elimination | Major pathways are excretion in urine and bile[1] | In cats and dogs, approximately three-quarters of the dose is recovered in urine and one-quarter in bile. In rats, about one-third is recovered in urine[1]. | Urine and bile collection will be critical in mass balance studies to fully characterize elimination pathways in rodents. |

| Plasma Protein Binding | Approximately 30% in human plasma[1] | Not specified. | This parameter should be determined in rodent plasma to understand the fraction of unbound, pharmacologically active drug. |

| Administration Route | Intravenous | Subcutaneous administration has been used in rats and mice[1]. | Both intravenous and subcutaneous routes are viable for rodent PK studies to determine absolute bioavailability. |

Experimental Protocols for Rodent Pharmacokinetic Studies

The following protocols are based on established methodologies for pharmacokinetic studies in rodents and should be adapted for the specific scientific question regarding this compound.

Animal Models

-

Species: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies due to their size, which facilitates serial blood sampling. C57BL/6 or BALB/c mice can also be used, particularly for initial screening.

-

Health Status: Animals should be healthy, and specific pathogen-free (SPF) to minimize variability in physiological responses.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, unless fasting is required for the study.

This compound Administration

-

Formulation: this compound chloride should be dissolved in a sterile, isotonic vehicle suitable for injection (e.g., 0.9% saline).

-

Dose Selection: Doses should be selected based on the desired level of neuromuscular blockade or based on doses used in previous non-clinical studies (e.g., 0.15 and 0.30 mg/kg subcutaneously in rats)[1].

-

Routes of Administration:

-

Intravenous (IV) Bolus: Administered typically via a tail vein to determine the elimination half-life, clearance, and volume of distribution.

-

Subcutaneous (SC) Injection: Administered in the dorsal scapular region to assess absorption rate and bioavailability.

-

Blood Sampling

-

Methodology: Serial blood samples are collected to construct a plasma concentration-time curve. Common techniques include tail vein, saphenous vein, or jugular vein cannulation in rats. For mice, sparse sampling or composite curves from multiple animals may be necessary due to smaller blood volumes.

-

Sample Collection: Blood samples (typically 50-100 µL) should be collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Time Points: A typical sampling schedule for an IV bolus study might include: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose. For SC administration, earlier time points might be adjusted to capture the absorption phase.

Analytical Method for this compound Quantification

A validated, sensitive, and specific analytical method is crucial for accurately measuring this compound concentrations in rodent plasma.

-

Technique: High-Performance Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.

-

Sample Preparation: A protein precipitation or solid-phase extraction (SPE) method would likely be required to extract this compound from the plasma matrix.

-

Method Validation: The analytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability.

Data Presentation

Quantitative data should be summarized in clear and concise tables to allow for easy comparison and interpretation.

Table 2: Example of Pharmacokinetic Parameter Summary for this compound in Rats (Hypothetical Data)

| Parameter | IV Bolus (0.1 mg/kg) | SC Injection (0.3 mg/kg) |

| Cmax (ng/mL) | 150 ± 25 | 45 ± 8 |

| Tmax (h) | 0.08 | 0.5 |

| AUC0-t (ng·h/mL) | 250 ± 40 | 220 ± 35 |

| AUC0-inf (ng·h/mL) | 260 ± 42 | 235 ± 38 |

| t1/2 (h) | 2.5 ± 0.5 | - |

| CL (mL/h/kg) | 385 ± 60 | - |

| Vd (L/kg) | 1.4 ± 0.2 | - |

| F (%) | - | 90 |

| Data are presented as mean ± standard deviation (n=6). |

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the mechanism of action.

Caption: Experimental workflow for a rodent pharmacokinetic study of this compound.

Caption: Mechanism of action of this compound at the neuromuscular junction.

Conclusion

This technical guide provides a foundational framework for conducting and interpreting pharmacokinetic studies of this compound in rodent models. While specific, publicly available pharmacokinetic data in these species is limited, the known properties of this compound, combined with established preclinical research methodologies, allow for the design of robust studies. Future research should aim to generate and publish quantitative pharmacokinetic data in rats and mice to fill the current knowledge gap and support further non-clinical development of this compound and related compounds.

References

Doxacurium: A Deep Dive into its Discovery, Synthesis, and Neuromuscular Blockade

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and pharmacological action of doxacurium chloride, a long-acting, non-depolarizing neuromuscular blocking agent. This compound's development marked a significant step in the creation of potent muscle relaxants with minimal cardiovascular side effects, making it a subject of continued interest in anesthetic drug research.

Discovery and Development

This compound chloride, initially known as BW A938U, was first synthesized in 1980 by chemists at Burroughs Wellcome Co.[1]. It emerged from a lineage of research focused on developing safer and more potent neuromuscular blocking agents to replace older drugs that were associated with histamine (B1213489) release and cardiovascular disturbances[1][2]. This compound is a bis-quaternary benzylisoquinolinium diester, a chemical class known for its non-depolarizing mechanism of action[3][4]. Structure-activity relationship studies revealed that the bulky "benzylisoquinolinium" structure was key to its function as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptor[1][2].

Chemical Synthesis Pathway

The chemical synthesis of this compound chloride is a multi-step process. While detailed proprietary protocols are not fully public, the key final steps of the synthesis have been described. The process involves the condensation and subsequent esterification of key precursor molecules.

A described pathway involves the condensation of 5',8-Dimethoxylaudanosine with 3-iodopropanol. This is followed by ion exchange to yield trans-N-(3-hydroxypropyl)-5',8-dimethoxylaudanosinium chloride. The final step is an esterification reaction of this intermediate with succinyl chloride[5].

Experimental Protocol: Final Esterification Step (Illustrative)

The following is an illustrative protocol based on the described final step of this compound synthesis[5]. This is a generalized representation and not a direct citation from a specific lab manual.

-

Reactant Preparation: A solution of trans-N-(3-hydroxypropyl)-5',8-dimethoxylaudanosinium chloride (III) is prepared in dichloroethane.

-

Reaction Initiation: Succinyl chloride (IV) is added dropwise to the refluxing solution of the intermediate (III).

-

Reaction Monitoring: The reaction progress is monitored using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the consumption of the starting material and the formation of the product.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the crude this compound chloride is isolated. Purification is typically achieved through recrystallization or column chromatography to yield the final product of high purity.

-

Characterization: The final product is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis to confirm its chemical structure and purity.

Mechanism of Action: Neuromuscular Blockade

This compound chloride functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor end-plate of the neuromuscular junction[6][7][8][9]. By binding to these receptors, it prevents acetylcholine (ACh), the endogenous neurotransmitter, from binding and initiating muscle contraction. This results in a non-depolarizing neuromuscular block, leading to skeletal muscle relaxation[6][7][8][9]. This blockade can be reversed by the administration of acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of ACh at the neuromuscular junction, allowing it to outcompete this compound for receptor binding[6][8].

Pharmacological and Clinical Data

This compound is characterized as a long-acting neuromuscular blocking agent. Its potency is approximately 2.5 to 3 times that of pancuronium (B99182) and 10 to 12 times that of metocurine[6][8][10]. The average ED95 (the dose required to produce 95% suppression of the adductor pollicis muscle twitch response) in adults under balanced anesthesia is 0.025 mg/kg[8][10].

| Parameter | Value | Patient Population | Anesthesia |

| ED95 | 0.025 mg/kg (range: 0.020-0.033)[8][10] | Adults | Balanced Anesthesia |

| ED95 | ~0.03 mg/kg[10] | Children (2-12 years) | Halothane Anesthesia |

| Onset of Action (0.05 mg/kg) | 4-5 minutes[10] | Adults | Balanced Anesthesia |

| Clinical Duration (0.025 mg/kg) | ~60 minutes[10] | Adults | Balanced Anesthesia |

| Clinical Duration (0.05 mg/kg) | ~100 minutes[11] | Adults | Balanced Anesthesia |

| Clinical Duration (0.03 mg/kg) | ~30 minutes[8][10][11] | Children (2-12 years) | Halothane Anesthesia |

| Clinical Duration (0.05 mg/kg) | ~45 minutes[8][10][11] | Children (2-12 years) | Halothane Anesthesia |

Pharmacokinetic Properties

| Property | Description |

| Metabolism | This compound is not significantly metabolized in humans.[6][10] |

| Elimination | The primary route of elimination is excretion of the unchanged drug in urine and bile.[6][10] |

| Plasma Protein Binding | Approximately 30% in human plasma.[10] |

Experimental Workflow: Evaluating Neuromuscular Blockade

The evaluation of new neuromuscular blocking agents like this compound typically follows a structured experimental workflow, from preclinical assessment to clinical trials.

Key Experimental Protocols in Clinical Evaluation

-

Assessment of Neuromuscular Block: In clinical trials, the degree of neuromuscular blockade is typically quantified by stimulating a peripheral nerve (e.g., the ulnar nerve) and measuring the evoked muscle response (e.g., of the adductor pollicis muscle)[3][12]. This is often done using a technique called train-of-four (TOF) stimulation.

-

Dose-Response Studies: To determine the potency (e.g., ED95), patients are administered incremental doses of the drug, and the corresponding suppression of the muscle twitch response is recorded[3][8][10].

-

Cardiovascular Monitoring: Throughout the administration of the drug, cardiovascular parameters such as heart rate and blood pressure are continuously monitored to assess for any hemodynamic side effects[3][12].

-

Histamine Release Assessment: Plasma histamine levels can be measured before and after drug administration to evaluate the potential for histamine release, a known side effect of some neuromuscular blocking agents[3]. This compound has been shown to have a minimal tendency to cause histamine release[4].

References

- 1. This compound chloride - Wikipedia [en.wikipedia.org]

- 2. Mivacurium chloride - Wikipedia [en.wikipedia.org]

- 3. Clinical pharmacology of this compound chloride. A new long-acting nondepolarizing muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound. A review of its pharmacology and clinical potential in anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound chloride, BW-A938U, Nuromax-药物合成数据库 [drugfuture.com]

- 6. This compound | C56H78N2O16+2 | CID 60169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mobilephysiotherapyclinic.in [mobilephysiotherapyclinic.in]

- 8. Nuromax (this compound Chloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 9. academic.oup.com [academic.oup.com]

- 10. pdf.hres.ca [pdf.hres.ca]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. This compound chloride: a preliminary clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

biochemical and biophysical profile of doxacurium chloride

An In-depth Technical Guide to the Biochemical and Biophysical Profile of Doxacurium Chloride

Introduction

This compound chloride is a long-acting, non-depolarizing neuromuscular blocking agent belonging to the benzylisoquinolinium class of compounds.[1] It is utilized in clinical settings, primarily as an adjunct to general anesthesia, to induce skeletal muscle relaxation for surgical procedures, endotracheal intubation, or to facilitate mechanical ventilation.[2] Synthesized in the 1980s, this compound was developed to provide profound and sustained neuromuscular blockade with minimal cardiovascular side effects, a feature that distinguishes it from some earlier agents.[3][4] This technical guide provides a comprehensive overview of its chemical, physical, biochemical, and biophysical properties, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound chloride is a bis-quaternary benzylisoquinolinium diester.[4] It is a complex molecule existing as a mixture of three trans, trans stereoisomers: a meso form and a pair of enantiomers (dl pair).[5][6] Its structure contributes to its high potency and long duration of action. The compound is highly water-soluble and does not readily cross the lipid bilayer, as indicated by its n-octanol:water partition coefficient of 0.[5]

Table 1: Physicochemical Properties of this compound Chloride

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Name | [1α,2β(1'S,2'R)]-2,2' -[(1,4-dioxo-1,4- butanediyl)bis(oxy-3,1-propanediyl)]bis[1,2,3,4-tetrahydro-6,7,8-trimethoxy-2- methyl-1-[(3,4,5- trimethoxyphenyl)methyl]isoquinolinium] dichloride | [5] |

| Molecular Formula | C₅₆H₇₈Cl₂N₂O₁₆ | [7][8] |

| Molecular Weight | 1106.14 g/mol | [7][8][9] |

| Appearance | White to off-white amorphous solid | [10] |

| Solubility | >100 mg/mL in distilled water; very soluble in ethanol | [10] |

| Decomposition Temp. | Approximately 160°C | [10] |

| n-Octanol:Water Partition Coefficient | 0 | [5] |

| pH (1 mg/mL solution) | 3.9 to 6.0 |[10] |

Biochemical Profile

Mechanism of Action

This compound chloride functions as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the motor end-plate of the neuromuscular junction.[11] By binding to these receptors, it prevents acetylcholine (ACh) from depolarizing the postsynaptic membrane, thereby inhibiting muscle contraction.[5][12] This non-depolarizing mechanism of action is reversible and can be overcome by increasing the concentration of acetylcholine in the synaptic cleft, which is typically achieved by administering acetylcholinesterase inhibitors like neostigmine.[1][10] In addition to its primary activity, this compound has been identified as a muscarinic acetylcholine receptor M2 antagonist.[9]

Metabolism and Elimination

This compound chloride is characterized by its limited metabolism. In vitro studies using fresh human plasma have shown that it is not metabolized, and it is minimally hydrolyzed by plasma cholinesterase.[4][5][9] The drug also does not undergo Hofmann elimination, a degradation pathway common to some other benzylisoquinolinium compounds.[6] Elimination occurs primarily through the excretion of the unchanged drug via two main pathways: renal (urine) and hepatobiliary (bile).[5][10][13] In healthy adults, approximately 24% to 38% of an administered dose is recovered as the parent drug in urine within 6 to 12 hours.[5][10]

Biophysical and Pharmacodynamic Profile

Potency and Efficacy

This compound is a highly potent neuromuscular blocker. The average ED₉₅ (the dose required to produce 95% suppression of the adductor pollicis muscle twitch response) is approximately 0.025 mg/kg in adults under balanced anesthesia.[2][10] Its potency is estimated to be 2.5 to 3 times that of pancuronium (B99182) and 10 to 12 times that of metocurine.[10][12] A key characteristic of this compound is its cardiovascular stability; doses up to 0.08 mg/kg (~3 x ED₉₅) do not produce dose-related effects on mean arterial blood pressure or heart rate, nor do they cause significant histamine (B1213489) release.[4][5]

Table 2: Pharmacodynamic Profile of this compound Chloride in Adults (Balanced Anesthesia)

| Parameter | Dose (mg/kg) | Value (mean) | Range | Reference(s) |

|---|---|---|---|---|

| ED₉₅ | N/A | 0.025 mg/kg | 0.020 - 0.033 | [2][10] |

| Time to Max. Block | 0.025 | 7.7 - 11.2 min | 5 - 16 | [5][10] |

| 0.05 | 4 - 5 min | N/A | [10] | |

| Clinical Duration (to 25% recovery) | 0.025 | ~55-60 min | 9 - 145 | [10][14] |

| 0.03 | ~30 min | N/A | [2] | |

| 0.05 | ~100 min | 39 - 232 | [14] |

| | 0.08 | ~160 min | 110 - 338 |[14] |

Pharmacokinetics

This compound chloride is administered intravenously. It exhibits a low degree of plasma protein binding, at approximately 30%.[5][10] Its pharmacokinetics are generally linear, meaning plasma concentrations are proportional to the administered dose.[5] The elimination half-life is significantly prolonged in patients with renal failure, reflecting the importance of the kidneys in its clearance.

Table 3: Pharmacokinetic Parameters of this compound Chloride (0.015 mg/kg dose)

| Patient Group | t½ elimination (min) | Volume of Distribution (Vdss, L/kg) | Plasma Clearance (mL/min/kg) | Reference(s) |

|---|---|---|---|---|

| Healthy Young Adult | 99 (48-193) | 0.22 (0.11-0.43) | 2.66 (1.35-6.66) | [5][15] |

| End-Stage Renal Disease | 221 (84-592) | 0.27 (0.17-0.55) | 1.23 (0.48-2.40) | [5][15] |

| End-Stage Liver Disease | 115 (69-148) | 0.29 (0.17-0.35) | 2.30 (1.96-3.05) | [5][15] |

Values are presented as mean (range).

Table 4: Pharmacokinetic Parameters in Young vs. Elderly Patients (0.025 mg/kg dose)

| Parameter | Young Adults (22-49 yr) | Elderly (67-72 yr) | Reference(s) |

|---|---|---|---|

| t½ elimination (min) | Not specified | 96 (± 20) | [16] |

| Volume of Distribution (Vdss, mL/kg) | 150 (± 40.0) | 220 (± 80.2) | [16] |

| Plasma Clearance (mL/min/kg) | Not specified | 2.47 (± 0.69) | [16] |

Values are presented as mean (± SD).

Key Experimental Protocols

In Vivo Assessment of Neuromuscular Blockade (Human)

The potency (ED₉₅) and duration of action of neuromuscular blocking agents like this compound are quantified in anesthetized patients by measuring the evoked muscle response to nerve stimulation.[17]

-

Methodology:

-

The patient is anesthetized.

-

Stimulating electrodes are placed over a peripheral motor nerve, typically the ulnar nerve at the wrist.

-

A transducer is attached to the corresponding muscle (e.g., the adductor pollicis of the thumb) to measure the force of contraction (twitch response).

-

A baseline twitch height is established using a specific stimulation pattern (e.g., single twitch at 0.15 Hz or train-of-four).[4]

-

This compound chloride is administered intravenously in incremental doses.

-

The percentage of twitch height suppression is recorded after each dose.

-

A dose-response curve is generated to calculate the ED₉₅. The time from injection to maximum block (onset) and the time to recovery of the twitch height to 25% of baseline (clinical duration) are also measured.[10]

-

Pharmacokinetic Analysis Protocol

Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and elimination (ADME) profile of a drug.

-

Methodology:

-

Following ethical approval and informed consent, a specific bolus dose of this compound (e.g., 15 µg/kg) is administered to subjects.[15]

-

Serial blood samples are collected at predetermined time points over several hours (e.g., 6 hours).[15]

-

Plasma is separated from the blood samples.

-

The concentration of this compound in the plasma is quantified using a sensitive and specific assay, such as capillary gas chromatography.[15]

-

Plasma concentration versus time data is plotted.

-

Pharmacokinetic parameters (e.g., elimination half-life, volume of distribution, clearance) are calculated using noncompartmental analysis based on statistical moments.[15]

-

In Vitro Metabolism Assay

This assay determines if a compound is metabolized by plasma enzymes.

-

Methodology:

-

Fresh human plasma is obtained.

-

This compound chloride is added to the plasma and incubated under physiological conditions (e.g., 37°C).

-

Samples are taken at various time points.

-

The concentration of the parent drug is measured to determine if it decreases over time, which would indicate metabolism or degradation. For this compound, such studies showed it is not metabolized in plasma.[5]

-

Conclusion

This compound chloride possesses a distinct biochemical and biophysical profile. Its high potency, non-depolarizing mechanism of action, and long duration are direct consequences of its complex benzylisoquinolinium structure. Key features include a lack of significant metabolism, with elimination occurring via renal and biliary excretion of the unchanged drug. Furthermore, its notable cardiovascular stability and minimal histamine release make it a suitable agent for prolonged surgical procedures, particularly in high-risk patient populations.[1] The detailed understanding of its pharmacokinetics and pharmacodynamics in various patient populations is critical for its safe and effective clinical application.

References

- 1. This compound. A review of its pharmacology and clinical potential in anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nuromax (this compound Chloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. This compound chloride - Wikipedia [en.wikipedia.org]

- 4. Clinical pharmacology of this compound chloride. A new long-acting nondepolarizing muscle relaxant [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. This compound CHLORIDE | 106819-53-8 [chemicalbook.com]

- 7. This compound Chloride | C56H78Cl2N2O16 | CID 5284551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. medkoo.com [medkoo.com]

- 10. pdf.hres.ca [pdf.hres.ca]

- 11. mobilephysiotherapyclinic.in [mobilephysiotherapyclinic.in]

- 12. This compound | C56H78N2O16+2 | CID 60169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and pharmacodynamics of this compound in young and elderly patients during isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. drugs.com [drugs.com]

- 15. Pharmacokinetics and pharmacodynamics of this compound in normal patients and in those with hepatic or renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. go.drugbank.com [go.drugbank.com]

- 17. Experimental and clinical evaluation of neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Doxacurium: An In-depth Technical Guide to its Metabolism and Excretion in Laboratory Animals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxacurium chloride is a long-acting, non-depolarizing neuromuscular blocking agent. Its mechanism of action involves competitive antagonism of acetylcholine (B1216132) at the nicotinic receptors on the motor end-plate, leading to skeletal muscle relaxation. This technical guide provides a comprehensive overview of the metabolic fate and excretion pathways of this compound in common laboratory animal models. The information presented herein is intended to support preclinical research and drug development efforts by providing a detailed understanding of the pharmacokinetics of this compound.

Metabolism of this compound

extensive research has demonstrated that this compound undergoes minimal to no metabolism in various laboratory animal species. In vitro studies with fresh human plasma have shown that this compound is not metabolized.[1] Furthermore, in vivo studies in rats, cats, and dogs have indicated that the administered dose of this compound is recovered as the parent drug in both urine and bile.[1] This lack of significant biotransformation is a key characteristic of this compound's pharmacokinetic profile. While some benzylisoquinolinium compounds can undergo Hofmann elimination (a non-enzymatic chemical breakdown), this has not been reported as a significant elimination pathway for this compound in the studied laboratory species.

Excretion of this compound

The primary routes of elimination for this compound in laboratory animals are renal and biliary excretion of the unchanged drug.[1] This dual-pathway elimination ensures the clearance of the compound from the systemic circulation.

Quantitative Excretion Data

| Laboratory Animal Species | Route of Administration | % of Dose in Urine (as parent drug) | % of Dose in Bile (as parent drug) | % of Dose in Feces (as parent drug) | Total Recovery (%) | Citation |

| Rat | Intravenous | Data not available | Data not available | Data not available | Data not available | [1] |

| Dog | Intravenous | Data not available | Data not available | Data not available | Data not available | [1] |

| Cat | Intravenous | Data not available | Data not available | Data not available | Data not available | [1] |

| Monkey | Intravenous | Data not available | Data not available | Data not available | Data not available |

It is confirmed that this compound is recovered as the parent drug in the urine and bile of these species, indicating these are the primary routes of excretion. However, the precise percentage of the dose eliminated by each pathway has not been detailed in the available literature.

Experimental Protocols

The following table outlines the methodologies employed in key in vivo studies of this compound in laboratory animals. These protocols provide a framework for designing future preclinical pharmacokinetic and pharmacodynamic investigations.

| Parameter | Dog Study |

| Animal Model | Six healthy, adult, mixed-breed dogs (five female, one male) weighing 24.8 +/- 2.8 kg.[2] |

| Anesthesia | Anesthesia was induced with isoflurane (B1672236) in oxygen and maintained with 1.9% to 2.3% end-tidal isoflurane concentration.[2] |

| Drug Administration | Intravenous administration of this compound at doses of 2.0, 3.5, and 4.5 µg/kg of body weight, or a saline placebo, in a randomized order.[2] |

| Physiological Monitoring | PaCO2 was maintained between 35 and 45 mm Hg with mechanical ventilation.[2] |

| Sample Collection | Blood samples for pharmacokinetic analysis. Specific protocols for urine and bile collection were not detailed in this study. |

| Analytical Method | Quantification of this compound in plasma is typically performed using a sensitive and specific capillary gas chromatographic assay.[3] Sample preparation often involves ion-pair extraction to isolate the charged this compound molecule from the biological matrix. |

| Pharmacodynamic Assessment | Neuromuscular function was monitored using mechanomyography to quantitate the evoked twitch response of the paw after supramaximal train-of-four stimulation of the superficial peroneal nerve.[2] |

Visualizations

This compound Disposition Pathway

The following diagram illustrates the primary pathways of this compound distribution and elimination in the body.

Caption: Primary disposition pathways of this compound.

Experimental Workflow for this compound Pharmacokinetic Study

This diagram outlines a typical experimental workflow for an in vivo pharmacokinetic study of this compound in a laboratory animal model.

Caption: General experimental workflow for a this compound PK study.

References

An In-depth Technical Guide on the Exploratory Studies of Doxacurium and its Disposition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of doxacurium's fate in the body. While initial exploratory studies sought to identify metabolic pathways, the consensus from extensive research is that this compound is not significantly metabolized. Instead, its disposition is characterized by excretion of the unchanged parent drug and the formation of non-metabolic breakdown products.

Executive Summary: The Elimination of this compound

This compound chloride, a long-acting, non-depolarizing neuromuscular blocking agent, is a bis-quaternary benzylisoquinolinium diester.[1] Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine (B1216132) receptors at the motor end-plate. A critical aspect of its pharmacokinetic profile is the lack of significant enzymatic degradation or biotransformation. The primary routes of elimination for this compound are the excretion of the unchanged drug in urine and bile.[2][3] While stable in plasma, some non-metabolic breakdown products have been identified in vitro and in postmortem analyses.[3][4][5] This guide will detail the quantitative pharmacokinetics of this compound, the analytical methods used for its study, and the nature of its breakdown products.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound have been characterized in various patient populations, including adults with normal renal and hepatic function, elderly patients, and patients with renal or hepatic failure.[6][7]

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for this compound from various studies.

Table 1: Pharmacokinetics of this compound in Different Patient Populations

| Patient Group | n | Dose (µg/kg) | Elimination Half-Life (t½β) (min) | Plasma Clearance (mL/kg/min) | Volume of Distribution at Steady State (Vdss) (mL/kg) | Reference |

| Young Adults (22-49 yr) | 8 | 25 | 96 ± 20 | 2.47 ± 0.69 | 150 ± 40.0 | [6] |

| Elderly Adults (67-72 yr) | 8 | 25 | Not statistically different from young | Not statistically different from young | 220 ± 80.2 | [6] |

| Normal Renal/Hepatic Function | 9 | 15 | 99 ± 54 | 2.7 ± 1.6 | 220 ± 110 | [7] |

| Hepatic Failure | 9 | 15 | 115 ± 31 | 2.3 ± 0.4 | 290 ± 60 | [7] |

| Renal Failure | 9 | 15 | 221 ± 156 | 1.2 ± 0.7 | 270 ± 130 | [7] |

Data are presented as mean ± SD.

Table 2: Recovery from this compound-Induced Neuromuscular Blockade

| Patient Group | n | Dose (µg/kg) | Time to 5% Twitch Height Recovery (min) | Time to 25% Twitch Height Recovery (min) | Reference |